2-(((1-methyl-1H-1,2,4-triazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine 2-(((1-methyl-1H-1,2,4-triazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16309296
InChI: InChI=1S/C10H10N6S/c1-15-10(12-7-13-15)17-6-8-5-16-4-2-3-11-9(16)14-8/h2-5,7H,6H2,1H3
SMILES:
Molecular Formula: C10H10N6S
Molecular Weight: 246.29 g/mol

2-(((1-methyl-1H-1,2,4-triazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine

CAS No.:

Cat. No.: VC16309296

Molecular Formula: C10H10N6S

Molecular Weight: 246.29 g/mol

* For research use only. Not for human or veterinary use.

2-(((1-methyl-1H-1,2,4-triazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine -

Specification

Molecular Formula C10H10N6S
Molecular Weight 246.29 g/mol
IUPAC Name 2-[(2-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine
Standard InChI InChI=1S/C10H10N6S/c1-15-10(12-7-13-15)17-6-8-5-16-4-2-3-11-9(16)14-8/h2-5,7H,6H2,1H3
Standard InChI Key MJCSCGJNWJDNSP-UHFFFAOYSA-N
Canonical SMILES CN1C(=NC=N1)SCC2=CN3C=CC=NC3=N2

Introduction

2-(((1-methyl-1H-1,2,4-triazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine is a complex organic compound that combines the structural features of both imidazo[1,2-a]pyrimidine and 1,2,4-triazole. This compound is of interest due to its potential biological activities and the unique combination of heterocyclic rings, which can contribute to its pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between an imidazo[1,2-a]pyrimidine precursor and a suitable thioalkylating agent derived from the 1,2,4-triazole ring. Detailed spectral characterizations using 1H NMR, 13C NMR, mass spectrometry, and Fourier transform infrared (FT-IR) spectroscopy are essential for confirming the structure of the compound.

Spectral Data

Spectral MethodKey Features
1H NMRSignals corresponding to the aromatic protons of both imidazo[1,2-a]pyrimidine and 1,2,4-triazole rings, along with the methylene group linking the two rings.
13C NMRPeaks indicating the presence of aromatic carbons from both heterocyclic systems, as well as the carbon atoms in the thiomethyl group.
Mass SpectrometryMolecular ion peak at m/z 246.29, confirming the molecular weight.
FT-IRAbsorption bands characteristic of C=N and C=C bonds in the aromatic rings, along with bands indicative of the S-C bond.

Biological Activities

Compounds with similar structural motifs, such as imidazo[1,2-a]pyrimidine derivatives, have been reported to exhibit a range of biological activities, including antifungal, antibacterial, antimalarial, anticancer, antiviral, antitubercular, and antidepressant properties . The presence of the 1,2,4-triazole ring, known for its ability to form hydrogen bonds with biological targets, could enhance these activities.

Potential Applications

  • Antimicrobial Agents: The combination of imidazo[1,2-a]pyrimidine and 1,2,4-triazole could provide potent antimicrobial effects.

  • Antiviral Agents: Given the interest in compounds targeting viral enzymes or receptors, this compound might show promise in antiviral therapy.

  • Cancer Treatment: The structural complexity could allow for interaction with various cellular targets involved in cancer progression.

Quantum Chemical Investigations

Quantum chemical studies, such as density functional theory (DFT) calculations, can provide insights into the molecular orbitals, electrostatic potential, and reactivity of the compound. These analyses can help predict its potential biological activity and guide further structural modifications.

Theoretical Analysis

  • Frontier Molecular Orbitals (FMOs): Analysis of HOMO and LUMO energies can indicate the compound's reactivity and potential for electron transfer processes.

  • Molecular Electrostatic Potential (MEP): Helps in understanding the distribution of charge within the molecule, which is crucial for interactions with biological targets.

  • Fukui Functions: Provide information on the sites of nucleophilic and electrophilic attacks, aiding in the design of derivatives with improved activity.

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